p-Methyl-cinnamoyl Azide
Overview
Description
P-Methyl-cinnamoyl Azide is a chemical compound with the molecular formula C10H9N3O . It is a derivative of cinnamic acid, which is characterized by a double bond (CC) between the aromatic ring and the carboxyl group . This structure disturbs the π electron system of the molecule and inhibits electron delocalization . The azide group in the molecule is neither a strong electron donor nor a strong electron acceptor, but it increases conjugation in the molecule .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-p-Tolyl-acryloyl chloride with sodium azide in a solution of dioxane and water. This reaction is an example of the use of azides in the synthesis of various heterocycles .Molecular Structure Analysis
The molecular structure of this compound is unique due to the presence of a disturbed π-system . The electronic absorption spectra of the compound have been recorded and investigated to explore its structure . The spectra are characterized by a few number, low intensity, and high-energy electronic transitions (absorption bands) in the UV-vis region . The optimized geometry of the ground state of the compound has been calculated using the DFT/B3LYP/6‐31G** level of theory .Chemical Reactions Analysis
Azides, such as this compound, have been used in the synthesis of various heterocycles . They have been involved in synthesizing heterocycles with one heteroatom, such as pyrroles, as well as heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be characterized using various spectroscopic techniques, including FTIR spectroscopy, 1 H-NMR, 13 C-NMR, and HRMS .Scientific Research Applications
Synthesis of Novel Quaternary Amino Acids
Research demonstrates the utility of molybdenum-catalyzed asymmetric allylic alkylation in synthesizing novel quaternary amino acids, important building blocks for biological applications. This methodology, employing cinnamyl-type substrates like p-Methyl-cinnamoyl Azide, achieves high levels of diastereo- and enantioselectivity, offering a versatile approach for accessing these crucial compounds (Trost & Dogra, 2002).
Understanding Molecular π-Systems
The study of cinnamic acid and its azide derivatives, including this compound, reveals unique localized π-systems. These compounds exhibit distinct electronic absorption spectra, shedding light on the structure and electron delocalization within these molecules. This research provides foundational knowledge for designing molecules with specific electronic properties (Abu-eittah et al., 2012).
Catalytic Reactions
Pd-catalyzed direct C-H alkenylation and allylation of azine N-oxides using cinnamyl acetate, related to this compound, showcases the potential for creating complex molecules through catalytic processes. This approach facilitates the synthesis of β-azido ketones, underscoring the versatility of cinnamyl azides in organic synthesis (Roudesly et al., 2018).
Anticancer Applications
Cinnamic acid derivatives, closely related to this compound, have been investigated for their potential as anticancer agents. Their rich chemical reactivity allows for the synthesis of a variety of compounds with promising antitumor efficacy, highlighting the medicinal relevance of cinnamic acid and its derivatives in cancer research (De, Baltas, & Bedos-Belval, 2011).
Chemical Stability and Controlled Release
The study of cinnamyl ether spacers, related to this compound, for caging phenols indicates their potential in controlled release systems. These spacers exhibit physiological stability and rapid release mechanisms, making them suitable for delivering therapeutic agents (Matikonda et al., 2017).
Metal Ion Detection
A cinnamoyl derivative was used for the visual detection and determination of aluminium, demonstrating the application of these compounds in developing sensitive and selective colorimetric sensors for metal ions (Elečková et al., 2015).
Theoretical Studies on Curtius Rearrangement
Theoretical studies using DFT approaches on the Curtius rearrangement of cinnamoyl azides, including this compound, provide insight into the reaction mechanisms and the influence of substitution on reaction rates. This research enhances understanding of the rearrangement processes for designing new synthetic routes (Abu-eittah, Hassan, & Zordok, 2015).
Mechanism of Action
Target of Action
p-Methyl-cinnamoyl Azide is a synthetic compound that belongs to the family of cinnamides and cinnamates . These compounds have been found to exhibit antimicrobial activity, suggesting that their primary targets are pathogenic fungi and bacteria
Mode of Action
It is known that cinnamides and cinnamates interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .
Biochemical Pathways
The cinnamate/monolignol pathway plays a central role in the synthesis of various phenylpropanoid compounds, including cinnamates . This pathway provides precursors for compounds such as lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, and stilbenes
Pharmacokinetics
It’s worth noting that the physicochemical and pharmacokinetic characteristics of similar cinnamamides have been described as acceptable, with little toxicity, indicating their potential use as lead drug candidates .
Result of Action
The primary result of the action of this compound is its antimicrobial activity. It has been found to be effective against pathogenic fungi and bacteria . The compound disrupts the integrity of the fungal cell wall and membrane, leading to cell death .
Action Environment
It’s known that the efficacy and stability of similar compounds can be influenced by various environmental factors, including temperature, light, and ph
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enoyl azide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-2-4-9(5-3-8)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSVRKWJLKNIT-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459034 | |
Record name | p-Methyl-cinnamoyl Azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24186-38-7 | |
Record name | p-Methyl-cinnamoyl Azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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